![molecular formula C19H18N4O2S B293410 6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293410.png)
6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazoles and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to act on various molecular targets, including cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS). It has also been reported to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential therapeutic applications. It has been shown to possess various pharmacological activities, which make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, its toxicity profile and pharmacokinetic properties need to be further investigated before it can be used in clinical trials.
Future Directions
There are several future directions for the research on 6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to investigate its potential as an anticancer agent. It has been shown to possess cytotoxic activity against various cancer cell lines, and further studies are needed to determine its mechanism of action and efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, should be further investigated. Finally, the development of novel analogs with improved solubility and pharmacokinetic properties should be pursued.
Synthesis Methods
The synthesis of 6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the methods involves the reaction of 2-ethoxybenzaldehyde, 4-methoxybenzyl hydrazine, and 2-nitrobenzoyl chloride in the presence of triethylamine and ethanol. The reaction mixture was refluxed for several hours to obtain the desired product in good yield.
Scientific Research Applications
6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant activities. It has also been tested for its anticancer activity against various cancer cell lines.
properties
Molecular Formula |
C19H18N4O2S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-(2-ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O2S/c1-3-25-16-7-5-4-6-15(16)18-22-23-17(20-21-19(23)26-18)12-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3 |
InChI Key |
HWKOOOXLZWFQDB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(hydroxyimino)-2-(4-methylphenyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293327.png)
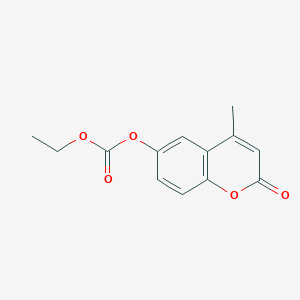
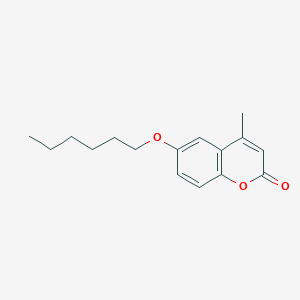
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293332.png)
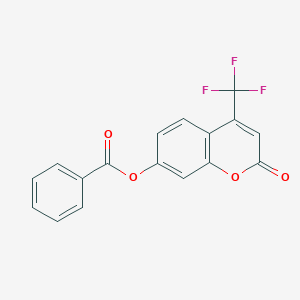
![3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B293336.png)
![methyl 2-[(8-acetyl-3-butyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293337.png)
![8-acetyl-3-butyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293338.png)

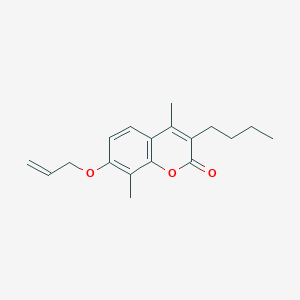
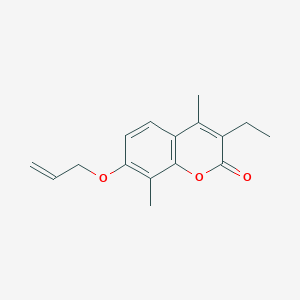
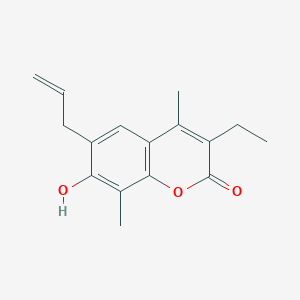
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,6-diethyl-4-methyl-2H-chromen-2-one](/img/structure/B293349.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B293352.png)